molecular formula C23H28N2O4 B1451460 (R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione CAS No. 205517-34-6

(R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione

Cat. No. B1451460
M. Wt: 396.5 g/mol
InChI Key: KFDFRWYJTUSDJG-JOCHJYFZSA-N
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Description

“®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione” is a complex organic compound. The p-methoxybenzyl (PMB) group is a common protecting group in organic synthesis . It’s often used in the synthesis of various organic compounds . The PMB group can be protected or deprotected under the same conditions as the benzyl group .


Synthesis Analysis

The synthesis of compounds using a PMB protection/deprotection strategy has been described in the literature . Nucleophilic displacement of p-methoxybenzyl (PMB) protected compounds was carried out with different phenols under mild basic conditions .


Chemical Reactions Analysis

The PMB group can be protected or deprotected under the same conditions as the benzyl group . It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are widely studied for their therapeutic properties, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modification of the piperazine nucleus significantly influences the medicinal potential of these molecules. The flexibility of piperazine as a building block facilitates the discovery of drug-like elements with various pharmacokinetic and pharmacodynamic properties, suggesting that compounds like the specified one may have wide-ranging applications in drug discovery and development (Rathi et al., 2016).

Piperazine and Morpholine in Pharmaceutical Applications

The piperazine nucleus exhibits a broad spectrum of pharmaceutical applications. Recent advancements in the synthesis of piperazine and morpholine derivatives highlight their potent pharmacophoric activities. These findings underscore the potential of piperazine-based compounds, including the one , in contributing to the development of new therapeutic agents (Mohammed et al., 2015).

Enhancement of Biological and Pharmacological Properties

The biological and pharmacological properties of compounds can be significantly enhanced through encapsulation techniques. For example, curcumin's bioactive properties are amplified when nano-encapsulated, leading to improved therapeutic effects against various diseases. This suggests that similar encapsulation strategies could be employed to enhance the biological activities of the specified compound for more effective clinical applications (Witika et al., 2021).

Applications in Water Treatment and Desalination

Piperazine-based compounds are integral to the development of nanofiltration (NF) membranes for environmental applications such as water treatment and desalination. The crumpled polyamide layers in these membranes, derived from piperazine, demonstrate improved separation performance, indicating that derivatives of piperazine could find applications in enhancing environmental sustainability (Shao et al., 2022).

Future Directions

The future directions for research on “®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione” could include further exploration of its synthesis, analysis of its molecular structure, and investigation of its potential applications in various fields .

properties

IUPAC Name

(3R)-1,4-bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16(2)22-23(27)24(13-17-5-9-19(28-3)10-6-17)15-21(26)25(22)14-18-7-11-20(29-4)12-8-18/h5-12,16,22H,13-15H2,1-4H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDFRWYJTUSDJG-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(CC(=O)N1CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=O)N(CC(=O)N1CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662772
Record name (3R)-1,4-Bis[(4-methoxyphenyl)methyl]-3-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione

CAS RN

205517-34-6
Record name (3R)-1,4-Bis[(4-methoxyphenyl)methyl]-3-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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